2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[[1-(2-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-6-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-4-2-3-5-16(15)19/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNKHWFQOZZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the 2-chlorobenzoyl group: This step usually involves acylation reactions using 2-chlorobenzoyl chloride.
Formation of the pyridazinone core: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chlorobenzoyl position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs in Pyridazinone Derivatives
Pyridazinone derivatives with varying substituents provide insights into structure-activity relationships (SAR):
- The 6-methyl group likely improves metabolic stability over chlorine-substituted analogs (e.g., 6-Cl-4-Me in ), which may exhibit higher lipophilicity and slower excretion .
Antimicrobial Activity
- CDFII (), a structurally distinct indole derivative with a 2-chlorophenyl-piperidinyl group, demonstrates synergy with carbapenems against MRSA. This suggests that the 2-chlorobenzoyl moiety in the target compound could similarly enhance antimicrobial activity through hydrophobic interactions or target modulation .
- Pyridazinones with chlorine substituents (e.g., 5-Cl-6-Ph in ) are often associated with antibacterial properties, but the target’s 6-methyl group might shift activity toward non-antibacterial targets (e.g., kinases) .
Physicochemical Properties
A comparative analysis of key properties is hypothesized based on substituent effects:
- The 2-chlorobenzoyl group may reduce aqueous solubility but improve membrane permeability, favoring CNS or intracellular targets.
Patent-Based Analogs
Recent patents () describe pyrimidinone derivatives with piperazine/piperidine substituents, such as:
- 7-(Piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-ones : These compounds often target kinases or GPCRs, suggesting the target’s piperidinyl group could confer similar selectivity .
- Benzoxazole/benzothiazole-substituted analogs : These highlight the importance of aromatic substituents for target engagement, supporting the hypothesis that the target’s 2-chlorobenzoyl group enhances binding .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, particularly the 2-chlorobenzoyl group (δ 7.3–7.5 ppm for aromatic protons) and piperidine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone core and piperidine conformation .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Q. Basic Research Focus
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa or HepG2) to assess cytotoxicity .
Methodological Tip : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .
How do structural modifications influence its binding affinity to molecular targets?
Q. Advanced Research Focus
- Chlorobenzoyl Group : The 2-chloro substituent enhances hydrophobic interactions with enzyme active sites (e.g., kinases), as seen in analogs with similar halogenated aryl groups .
- Piperidine Methyl Group : Modulating steric bulk at the piperidine N-position (e.g., replacing methyl with ethyl) may alter target selectivity .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict interactions and validate with SPR (surface plasmon resonance) for binding kinetics .
What strategies enhance metabolic stability in preclinical studies?
Q. Advanced Research Focus
- Cytochrome P450 Inhibition : Test stability in liver microsomes (human/rat) with NADPH cofactors. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction; modify lipophilicity via substituent tuning .
How can advanced spectroscopic methods resolve tautomeric or conformational ambiguities?
Q. Advanced Research Focus
- Dynamic NMR : Detect tautomerism in the pyridazinone ring under variable temperature conditions .
- 2D NOESY : Identify spatial proximity between the piperidine methyl group and pyridazinone protons to confirm conformation .
What enzymatic targets are most promising based on structural analogs?
Q. Advanced Research Focus
- Phosphodiesterases (PDEs) : Piperazine-pyridazinone analogs show PDE4 inhibition (IC₅₀ < 1 µM) via chelation of catalytic metal ions .
- Serotonin Receptors : The chlorobenzoyl group mimics tryptamine derivatives, suggesting 5-HT receptor modulation .
How can degradation pathways be mapped under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor via LC-MS to identify hydrolytic cleavage of the amide bond or pyridazinone ring oxidation .
- Photostability : UV irradiation (ICH Q1B guidelines) to assess light-induced degradation .
What in vivo models are appropriate for pharmacokinetic profiling?
Q. Advanced Research Focus
- Rodent Studies : Administer intravenously/orally to calculate bioavailability (F%) and half-life (t₁/₂). Collect plasma samples for LC-MS/MS analysis .
- Tissue Distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs .
How can computational modeling guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
